1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one
Description
1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one is a pyrazole derivative characterized by an iodine substituent at the 4-position of the pyrazole ring and an acetyl group at the 3-position. This compound is of significant interest in medicinal and synthetic chemistry due to the electron-withdrawing nature of the iodine atom, which enhances reactivity in cross-coupling reactions and influences the compound’s electronic properties . Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The iodine substituent in this compound may also improve metabolic stability and binding affinity in drug design .
Properties
IUPAC Name |
1-(4-iodo-1H-pyrazol-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-3(9)5-4(6)2-7-8-5/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNXIHNCZIBXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=NN1)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodopyrazole, which can be obtained through the iodination of pyrazole.
Formation of Ethanone Group: The 4-iodopyrazole is then reacted with an appropriate ethanone precursor under controlled conditions to form the desired product.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Iodo-1H-pyrazol-3-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Mechanism of Action
The mechanism of action of 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the pyrazole ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
The following analysis compares 1-(4-iodo-1H-pyrazol-3-yl)ethan-1-one with structurally analogous pyrazole- and ketone-containing derivatives, focusing on molecular properties, synthetic pathways, and applications.
Structural Analogues and Substituent Effects
Key Observations :
- Iodine vs.
- Ring Modifications : Pyridine-containing analogs (e.g., ) exhibit altered electronic properties due to the nitrogen-rich ring, which may improve solubility in polar solvents.
Physicochemical Properties
Notes:
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